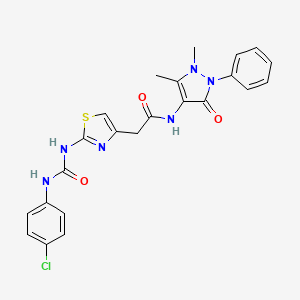
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that have been the subject of significant research due to their potential biological activities. The structural elements within the compound, such as the thiazole ring, pyrazole moiety, and acetamide group, are often associated with analgesic, antibacterial, and anti-inflammatory properties.
Synthesis Analysis
The synthesis of compounds similar to the one often involves multi-step chemical reactions, starting with the creation of a base structure followed by subsequent modifications, such as the addition of various substituents through reactions like cyclization, acetylation, and amidation. For instance, Sunder and Maleraju (2013) described synthesizing derivatives by reacting pyrazole with various substituted acetamides, highlighting a series of reactions that could be analogous to the synthesis of our target compound (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically confirmed using spectroscopic techniques such as 1H NMR, IR, and Mass spectra. The crystal structure can reveal details about molecular conformation, hydrogen bonding, and other intermolecular interactions. Narayana et al. (2016) investigated different molecular conformations co-existing in acetamides, providing insights into how similar analyses might be applied to our target compound (Narayana et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve interactions with various biological targets, contributing to their potential bioactivities. The presence of specific functional groups like the ureido and acetamide moieties can influence the compound's reactivity towards enzymes or receptors.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding a compound's behavior in biological systems or during the formulation of pharmaceuticals. The crystal packing, hydrogen bonding, and molecular interactions detailed by Yathirajan et al. (2016) for related compounds can provide a basis for predicting similar properties (Yathirajan et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are influenced by the compound's functional groups and molecular structure. For instance, studies on similar compounds have explored their potential as inhibitors, highlighting how specific structural features contribute to their biological activities (Toolabi et al., 2022).
Applications De Recherche Scientifique
Anticancer Potential
This compound has been investigated for its potential in cancer treatment. A study conducted by Toolabi et al. (2022) on a series of derivatives demonstrated significant antiproliferative effects against human cancer cell lines. One particular compound, a 4-chloro-containing derivative, showed cytotoxic effects against the A431 cancer cell line and induced apoptosis in these cells. This was evidenced by the upregulation of Bax and downregulation of Bcl-2 proteins, along with the inhibition of the phosphorylation of vascular endothelial growth factor and its receptor (VEGFR-2) in A431 cancer cells (Toolabi et al., 2022).
Molecular Conformation and Hydrogen Bonding
The molecular conformations and hydrogen bonding patterns of similar compounds have been studied, providing insights into their chemical behavior. Narayana et al. (2016) examined different molecular conformations in crystals of related compounds, revealing how the molecules link through hydrogen bonds to form various structures. This information is crucial for understanding how these compounds could interact in biological systems (Narayana et al., 2016).
Herbicidal and Antimicrobial Applications
Chloroacetamide derivatives, including those structurally related to the compound , have been used as herbicides. Weisshaar and Böger (1989) reported on the use of chloroacetamides, such as alachlor and metazachlor, as herbicides in various crops. These findings suggest potential agricultural applications for related compounds (Weisshaar & Böger, 1989). Additionally, Saravanan et al. (2010) synthesized novel thiazole derivatives, incorporating pyrazole moiety, and found them to exhibit significant antibacterial and antifungal activities (Saravanan et al., 2010).
Nonlinear Optical Properties
Castro et al. (2017) investigated the nonlinear optical properties of related organic crystals, aiming to understand their potential in photonic devices such as optical switches and modulators. This research highlights the possibility of using these compounds in advanced optical technologies (Castro et al., 2017).
Anti-Inflammatory and Analgesic Activities
Compounds with similar structures have been explored for their anti-inflammatory and analgesic properties. Sunder et al. (2013) synthesized derivatives with significant anti-inflammatory activity. This suggests the potential of related compounds in pharmaceutical applications for treating inflammation and pain (Sunder et al., 2013).
Propriétés
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3S/c1-14-20(21(32)30(29(14)2)18-6-4-3-5-7-18)27-19(31)12-17-13-34-23(26-17)28-22(33)25-16-10-8-15(24)9-11-16/h3-11,13H,12H2,1-2H3,(H,27,31)(H2,25,26,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZKMDCHMWRYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)

![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)

![3-{2-[cyano(3-ethylphenyl)amino]acetamido}-N-cyclopropylbenzamide](/img/structure/B2480280.png)
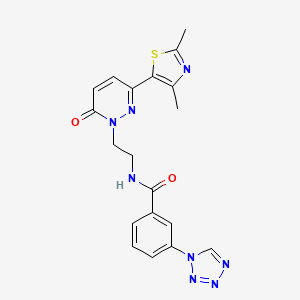
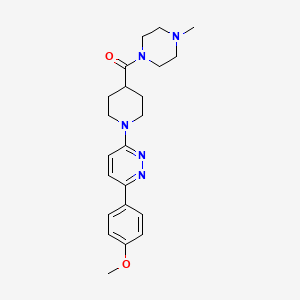
![2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2480286.png)
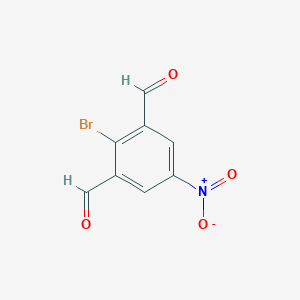
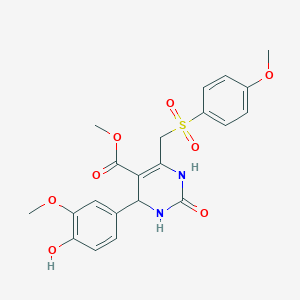

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2480294.png)
![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)